4-Ethenyl-4-methylazetidin-2-one
Description
4-Ethenyl-4-methylazetidin-2-one is a four-membered β-lactam (azetidin-2-one) derivative featuring a methyl and ethenyl group at the 4-position. The β-lactam ring is highly strained due to its four-membered structure, conferring reactivity that is critical in antibiotic applications (e.g., penicillin derivatives). While direct literature on this compound is sparse, its structural features align with β-lactams studied for antimicrobial activity and synthetic utility.
Properties
IUPAC Name |
4-ethenyl-4-methylazetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-3-6(2)4-5(8)7-6/h3H,1,4H2,2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSLGFUIKKTRFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-4-methylazetidin-2-one typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition to yield the target compound.
Industrial Production Methods
Industrial production methods for azetidines, including 4-Ethenyl-4-methylazetidin-2-one, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-4-methylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted azetidines, which can be further utilized in various applications .
Scientific Research Applications
4-Ethenyl-4-methylazetidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethenyl-4-methylazetidin-2-one involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates reactions with various biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests significant potential in modulating biological activities .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Pathways : Ethenyl-substituted β-lactams may require [2+2] cycloadditions or ring-closing metathesis, contrasting with esterification routes for piperidines .
- Biological Activity : While methyl groups may reduce enzymatic degradation, the ethenyl moiety’s role remains unexplored compared to established β-lactams.
Biological Activity
4-Ethenyl-4-methylazetidin-2-one is a heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
4-Ethenyl-4-methylazetidin-2-one features a unique azetidine ring structure, which contributes to its reactivity and biological interactions. The compound's structure allows it to engage with various molecular targets, facilitating its potential therapeutic applications.
Antimicrobial Properties
Research indicates that 4-Ethenyl-4-methylazetidin-2-one exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit the growth of various pathogens, including bacteria and fungi. The mechanism of action may involve the disruption of cellular processes through interactions with key biological molecules.
Table 1: Antimicrobial Activity of 4-Ethenyl-4-methylazetidin-2-one
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer efficacy. Studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). The observed mechanisms include the inhibition of tubulin polymerization and modulation of apoptotic pathways.
Table 2: Anticancer Activity Against MCF-7 Cells
The biological activity of 4-Ethenyl-4-methylazetidin-2-one is primarily attributed to its interaction with cellular targets via its reactive azetidine ring. This ring strain facilitates nucleophilic attacks on various biological molecules, potentially leading to enzyme inhibition or disruption of cellular signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of 4-Ethenyl-4-methylazetidin-2-one demonstrated its effectiveness against multiple strains of bacteria and fungi. The compound was tested in vitro, revealing a broad spectrum of activity. The results highlighted the compound's potential as a lead candidate for developing new antimicrobial agents.
Case Study 2: Anticancer Activity in Vivo
In an animal model study, the anticancer effects of 4-Ethenyl-4-methylazetidin-2-one were evaluated. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. The study concluded that the compound could be further explored as a therapeutic agent for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
